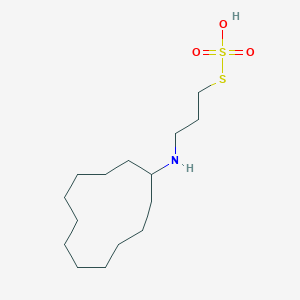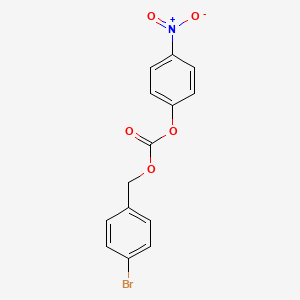
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with tetramethyl groups and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with 2,2,4,5-tetramethyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring-opening can occur under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted dioxolane derivatives
科学的研究の応用
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
作用機序
The mechanism of action of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in various addition and condensation reactions. The dioxolane ring can also undergo ring-opening reactions, providing access to a range of functionalized derivatives. Molecular targets and pathways involved in these reactions include nucleophilic attack on the carbonyl carbon and electrophilic substitution at the dioxolane ring.
類似化合物との比較
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound with a boron atom in the ring, used in borylation reactions.
4,5-Dimethyl-1,3-dioxolane: A simpler dioxolane derivative with fewer methyl groups, used as a solvent and reagent in organic synthesis.
Uniqueness: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is unique due to its combination of a highly substituted dioxolane ring and an aldehyde functional group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.
特性
CAS番号 |
51917-66-9 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(2)9(3,4)12-7(11-8)5-6-10/h5-6H,1-4H3 |
InChIキー |
OQKMUPWCIMIYBC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(=CC=O)O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)

![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)







![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)

![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)
